(E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate, with the molecular formula C23H17N3O6 and a molecular weight of 431.404 g/mol, is a complex organic compound notable for its diverse applications in scientific research. The compound is recognized for its structural complexity, which includes functional groups such as cyano, nitro, and furan derivatives. It is typically used in medicinal chemistry and other fields due to its potential biological activities and chemical reactivity.
The synthesis of (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate involves a multistep process that includes the following key stages:
The synthesis may require specific reaction conditions, including controlled temperature and pressure, to optimize yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the final product from by-products and unreacted materials.
The molecular structure of (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can be represented using various chemical notation systems:
InChI=1S/C23H17N3O6/c1-2-31-23(28)15-6-8-18(9-7-15)25-22(27)17(14-24)13-20-10-11-21(32-20)16-4-3-5-19(12-16)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b17-13+
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
These representations highlight the compound's complex arrangement of functional groups and aromatic rings.
The compound has a purity level typically around 95%, making it suitable for various research applications. The detailed molecular data allows researchers to understand its reactivity and interactions with biological systems.
(E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo several types of chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and various electrophiles for substitution reactions. The reaction conditions must be optimized to ensure high yields of desired products while minimizing side reactions.
The mechanism of action for (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is primarily associated with its interaction with biological targets:
These interactions suggest that the compound could have therapeutic potential in treating infections or other diseases.
The physical properties of (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate include:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in different chemical environments and its suitability for various applications .
(E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has several significant applications:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 54878-25-0
CAS No.: